[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate
Description
Properties
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5/c21-17(13-9-18-3-4-19-13)24-10-12-8-15(25-20-12)11-1-2-14-16(7-11)23-6-5-22-14/h1-4,7-9H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZBAOWJMGNORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and oxazole intermediates, followed by their coupling with pyrazine-2-carboxylate under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives. Reduction : Reduction reactions may target the oxazole ring, potentially converting it into a more saturated heterocyclic structure. Substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a variety of functional groups onto the pyrazine ring.
Scientific Research Applications
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties. Biology Medicine : The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors. Industry : It can be used in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism by which [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with structurally related molecules from the literature:
Table 1: Key Structural and Functional Comparisons
| Compound Name | Core Structure Differences | Potential Applications/Findings | References |
|---|---|---|---|
| [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate | Benzodioxin + oxazole + pyrazine carboxylate | Hypothesized enzyme inhibition or ligand interaction (no direct data) | |
| 1-(1-{1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1H-tetrazol-5-ylmethyl}piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | Benzodioxin + tetrazole + thiophene + benzodiazepinone | Ugi-Azide reaction product; potential antimicrobial/anticancer agent | |
| 5-(2-(2-Hydrazinyl-2-oxoethoxy)phenyl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | Pyrazoline + hydrazine + methoxyphenyl | Aminopeptidase N (APN) inhibitor; anticancer activity demonstrated | |
| [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride | Benzodioxin + oxazole + primary amine (hydrochloride salt) | Building block for drug discovery; commercial availability |
Benzodioxin-Oxazole Derivatives
The hydrochloride salt of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine shares the benzodioxin-oxazole core with the target compound but replaces the pyrazine carboxylate with a primary amine. This substitution alters solubility (amine’s hydrophilicity vs. ester’s lipophilicity) and reactivity (amine’s nucleophilicity vs. ester’s electrophilicity). The hydrochloride salt is marketed as a building block for drug discovery, suggesting the parent compound may also serve as a precursor for bioactive molecules .
Pyrazine/Pyrazole-Based Analogues
Pyrazine-2-carboxylate derivatives, such as those in , exhibit enzyme inhibitory properties (e.g., APN inhibition for cancer therapy). The target compound’s pyrazine moiety could similarly engage in π-π stacking or hydrogen bonding with enzymatic targets, though its benzodioxin-oxazole group may enhance membrane permeability compared to purely polar pyrazoline derivatives .
Tetrazole and Thiophene-Containing Derivatives
The Ugi-Azide product in incorporates tetrazole and thiophene groups. Tetrazoles are bioisosteres for carboxylic acids, offering metabolic stability, while thiophenes enhance aromatic interactions. The target compound’s pyrazine carboxylate may provide analogous stability but with distinct electronic effects due to the ester group .
Biological Activity
The compound [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique combination of functional groups including a benzodioxin moiety and an oxazole ring. The structural characteristics contribute to its biological properties.
Antimicrobial Properties
Research indicates that pyrazine derivatives, including those related to the compound , exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrazine derivatives can inhibit the growth of Mycobacterium tuberculosis, with IC50 values ranging from 13 to 22 μM . The mechanism often involves interference with metabolic pathways crucial for bacterial survival.
Enzyme Inhibition
The compound may function as an enzyme inhibitor. In particular, it has been suggested that similar compounds can inhibit enzymes involved in key biosynthetic pathways. For example, inhibitors targeting the menaquinone biosynthesis pathway have demonstrated promising results against tuberculosis pathogens by disrupting essential energy production mechanisms .
The exact mechanism of action for this compound is not fully elucidated but is believed to involve:
- Binding Interactions : The compound likely interacts with specific molecular targets such as enzymes or receptors.
- Modulation of Metabolic Pathways : It may alter critical metabolic pathways in bacteria or other pathogens, leading to reduced viability or growth inhibition.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings include:
- Functional Group Influence : The presence of the benzodioxin and oxazole rings enhances lipophilicity and bioactivity.
- Substituent Variability : Variations in substituents on the pyrazine ring can significantly affect potency and selectivity against specific biological targets.
Case Study 1: Antitubercular Activity
In a study examining various pyrazine derivatives as potential antitubercular agents, several compounds were identified with IC50 values indicating strong inhibitory effects on M. tuberculosis. The most effective compounds exhibited synergistic effects when combined with existing antitubercular therapies .
| Compound | IC50 (μM) | GIC50 (μM) |
|---|---|---|
| Compound A | 13 ± 2 | 8 ± 1 |
| Compound B | 25 ± 3 | 10 ± 2 |
| Compound C | >50 | >50 |
Case Study 2: Enzyme Inhibition Profiles
A recent evaluation of enzyme inhibitors targeting the menaquinone biosynthesis pathway highlighted several novel inhibitors derived from similar scaffolds to this compound. These compounds showed improved pharmacokinetic profiles and significant reductions in bacterial load in vivo .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl pyrazine-2-carboxylate?
- Methodology : Use Claisen condensation (e.g., reacting diethyl oxalate with acetylbenzofuran derivatives) to form 1,3-diketoesters, followed by cyclization with hydrazine derivatives to construct the oxazole and pyrazine moieties .
- Optimization : Catalytic systems like sodium acetate in acetic anhydride/acetic acid mixtures under reflux (2–12 hours) improve yields (57–68%) .
- Key Steps :
- Purification via recrystallization (DMF/water or ethanol).
- Structural validation using IR (C=O, C≡N stretches), /-NMR (substituent shifts), and MS (molecular ion peaks) .
Q. How should researchers design initial bioactivity screening assays for this compound?
- Antimicrobial Screening :
- Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) at concentrations of 10–100 µg/mL .
- Compare inhibition zones or MIC values with standard drugs (e.g., ampicillin, fluconazole).
- Cytotoxicity Testing :
- Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC values .
Q. What spectroscopic techniques are critical for characterizing this compound?
- IR Spectroscopy : Identify carbonyl (C=O, 1719–1670 cm) and nitrile (C≡N, ~2220 cm) groups .
- NMR Analysis :
- -NMR: Detect aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.2–2.4 ppm) .
- -NMR: Assign quaternary carbons (e.g., benzodioxin C-O, ~154 ppm) and carbonyls (~165 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Case Study : Discrepancies in -NMR shifts for =CH protons (δ 7.94 vs. 8.01 ppm) arise from electron-withdrawing substituents (e.g., cyano groups) altering resonance .
- Resolution :
- Compare with computational models (DFT calculations) to validate experimental shifts .
- Use 2D-NMR (COSY, HSQC) to confirm coupling patterns and connectivity .
Q. What strategies optimize reaction yields for pyrazine-2-carboxylate derivatives?
- Catalyst Selection : Sodium acetate enhances cyclization efficiency in acetic anhydride systems (yield increase from 57% to 68%) .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during hydrazide formation .
- Temperature Control : Reflux conditions (100–120°C) minimize side reactions in multi-step syntheses .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Modification Targets :
- Benzodioxin Ring : Introduce electron-donating groups (e.g., -OCH) to enhance metabolic stability .
- Pyrazine Core : Replace ester groups with amides to improve bioavailability .
- Assay Design :
- Test analogs against enzyme targets (e.g., COX-2, MMP-9) using fluorogenic substrates .
- Correlate substituent effects with IC values using multivariate regression .
Q. What experimental frameworks assess the environmental fate of this compound?
- INCHEMBIOL Protocol :
- Phase 1 (Lab) : Determine logP (octanol-water), hydrolysis half-life (pH 7–9), and photodegradation rates .
- Phase 2 (Field) : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) and soil adsorption coefficients (K) .
Q. How to investigate the mechanism of action using computational tools?
- Docking Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
